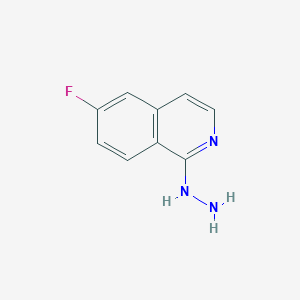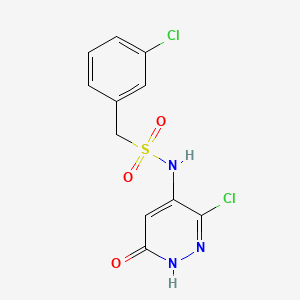
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring The presence of the m-tolyl group (a methyl-substituted phenyl group) at the 2-position and a formyl group at the 5-position of the imidazole ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by formylation at the 5-position using Vilsmeier-Haack reaction conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(m-Tolyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde depends on its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, its imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-imidazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an m-tolyl group.
2-(p-Tolyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a p-tolyl group instead of an m-tolyl group.
2-(m-Tolyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at the 4-position instead of the 5-position.
Uniqueness
2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the m-tolyl and formyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological activities and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)

![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)

![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)


![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)



![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)

